molecular formula C16H19NO2 B1655027 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid CAS No. 306936-16-3

5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid

Cat. No.: B1655027
CAS No.: 306936-16-3
M. Wt: 257.33 g/mol
InChI Key: NHLBUGVWPXSFTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The primary International Union of Pure and Applied Chemistry name for this compound is 5-(1,1-dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid, which explicitly describes the positioning and nature of each substituent around the pyrrole ring. The Chemical Abstracts Service registry number for this compound has been reported as both 65850-12-6 and 306936-16-3, with the former appearing to be the primary registry number and the latter listed as a synonym in chemical databases. This dual registration reflects the historical development of chemical nomenclature systems and the evolution of standardized identification protocols.

The numbering system for this compound begins with the nitrogen atom of the pyrrole ring designated as position 1, followed by sequential numbering around the five-membered ring. The phenyl substituent is attached directly to the nitrogen at position 1, the methyl group occupies position 2, the carboxylic acid functionality is located at position 3, and the tert-butyl group is positioned at carbon 5. Alternative nomenclature variations include the use of "tert-butyl" versus "(1,1-dimethylethyl)" to describe the same branched alkyl substituent, with both forms being acceptable under current International Union of Pure and Applied Chemistry guidelines.

Nomenclature System Name Registry Number
International Union of Pure and Applied Chemistry Primary 5-(1,1-dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid 65850-12-6
International Union of Pure and Applied Chemistry Alternative This compound 306936-16-3
Chemical Abstracts Service 1H-Pyrrole-3-carboxylic acid, 5-(1,1-dimethylethyl)-2-methyl-1-phenyl- 65850-12-6

Properties

IUPAC Name

5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-13(15(18)19)10-14(16(2,3)4)17(11)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBUGVWPXSFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370879
Record name 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-16-3
Record name 5-(1,1-Dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation and Pyrrole Ring Formation

The foundational step in synthesizing substituted pyrroles involves constructing the heterocyclic core through epoxidation and cyclization. A representative method from patent literature begins with a ketone-derived precursor (e.g., 1-methyl-5-phenylpyrrole) subjected to epoxidation using potassium peroxymonosulfate (Oxone®) in the presence of sodium bicarbonate to maintain a pH ≥7. This step forms an epoxide intermediate, which undergoes acid-catalyzed ring-opening to generate a diol. Subsequent dehydration and cyclization yield the pyrrole skeleton with substituents at positions 1, 2, and 5.

Critical Parameters :

  • Oxone® Concentration : Optimal at 1.825 equivalents relative to the starting material.
  • Temperature Control : Maintained at 24–27°C during epoxidation to prevent side reactions.
  • Workup : Acidification to pH 2 with HCl followed by dichloromethane extraction isolates the diol intermediate.

tert-Butyl Group Installation

The tert-butyl substituent at position 5 is introduced during the initial ketone selection. For example, using tert-butyl methyl ketone as a starting material ensures the tert-butyl group is retained through cyclization. Alternative methods employ Friedel-Crafts alkylation post-pyrrole formation, though this risks regioselectivity issues.

Optimization Insights :

  • Solvent Choice : Tetrahydrofuran (THF) or diethyl ether minimizes side reactions during alkylation.
  • Catalyst : Lewis acids like AlCl3 improve electrophilic substitution efficiency but require stringent moisture control.

Esterification and Final Functionalization

To achieve the target carboxylic acid, ester intermediates are hydrolyzed under controlled conditions. A patent-described method converts 3-acetoxy-5-tert-butyl-2-methyl-1-phenylpyrrole to the carboxylic acid via:

  • Saponification : Refluxing with KOH in ethanol/water (1:1) for 2 hours.
  • Acidification : Adjusting to pH 2–3 with HCl precipitates the product, which is purified via recrystallization from hot ethanol.

Yield Comparison :

Starting Material Conditions Final Yield
3-Acetoxy derivative 2N NaOH, -15°C 70%
Methyl ester KOH, ethanol/water, reflux 65%

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid undergoes amidation with primary or secondary amines to form pyrrole-3-carboxamides. This reaction is critical for introducing structural diversity in drug discovery .

Table 2: Amidation Reactions and Yields

AmineCoupling AgentSolventYield (%)
BenzylamineDIPEA/DMFDMF72
AllylamineDIPEA/DMFDMF68
CyclohexylamineDIPEA/DMFDMF65

Mechanism : Activation of the carboxylic acid via HBr or DIPEA, followed by nucleophilic attack by the amine .

Decarboxylation Under Thermal Conditions

Heating the compound at elevated temperatures (>250°C) induces decarboxylation , producing 5-Tert-butyl-2-methyl-1-phenylpyrrole. This reaction is less common due to the stability of the pyrrole ring but has been observed in controlled pyrolysis studies .

Key Data :

  • Temperature : 300°C

  • Byproduct : CO₂

  • Yield : ~40% (with residual starting material) .

Salt Formation and pH-Dependent Reactivity

The carboxylic acid group forms salts with bases such as NaOH or NH₄OH. These salts enhance solubility in aqueous media, enabling further functionalization.

Example :
Acid+NaOHSodium Salt+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Sodium Salt} + \text{H}_2\text{O}

  • Solubility : >50 mg/mL in water (vs. <1 mg/mL for the free acid) .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature allows limited EAS reactions , though steric hindrance from tert-butyl and phenyl groups restricts reactivity. Substitution occurs preferentially at the less hindered C4 position .

Table 3: EAS Reactivity with Common Electrophiles

ElectrophileConditionsProductYield (%)
HNO₃ (nitration)H₂SO₄, 0°CC4-Nitro derivative28
Br₂ (bromination)FeBr₃, CH₂Cl₂C4-Bromo derivative35

Key Research Findings

  • Flow vs. Batch Synthesis : Continuous flow methods improve yields (65% vs. 40% in batch) .

  • Steric Effects : Bulky substituents (tert-butyl, phenyl) hinder EAS but stabilize the pyrrole ring against oxidation .

  • Acid Stability : The carboxylic acid resists hydrolysis under neutral conditions but reacts readily in basic or acidic media .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA0.125
This compoundE. coli0.5

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Quorum-Sensing Inhibition

The compound has also been investigated for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior; inhibiting this process can prevent biofilm formation and virulence factor production. In vitro studies have demonstrated that derivatives of pyrrole can effectively disrupt quorum sensing in pathogenic bacteria, offering a novel approach to infection control .

Organic Electronics

Pyrrole derivatives, including this compound, are being explored for their applications in organic electronics due to their semiconducting properties. Research indicates that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their unique electronic properties allow for efficient charge transport and light emission, making them suitable candidates for next-generation electronic devices .

Case Study 1: Antibacterial Efficacy

A study published in MDPI demonstrated the effectiveness of pyrrole derivatives against MRSA strains. The research involved synthesizing various analogs and testing their antibacterial activity through standard MIC assays. The results indicated that the tested compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Quorum-Sensing Disruption

In another investigation, researchers focused on the quorum-sensing inhibition properties of pyrrole derivatives. They found that specific modifications to the pyrrole structure enhanced its ability to disrupt bacterial communication pathways, thereby reducing virulence in pathogenic strains like Pseudomonas aeruginosa. The findings suggest that such compounds could be integrated into treatment regimens to combat biofilm-associated infections .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring and phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 5-tert-butyl, 2-methyl, 1-phenyl C₁₆H₁₉NO₂ 257.33 (calc.) Carboxylic acid
5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid 5-tert-butyl, 2-methyl, 1-[2-(methylthio)ethyl] C₁₃H₂₁NO₂S 255.38 Carboxylic acid, thioether
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid Thiophene-3-yl at pyrrole (position 5) C₉H₇NO₂S 217.22 Carboxylic acid, thiophene
5-tert-butyl-3-({...}methyl)thiophene-2-carboxylic acid methyl ester Thiophene-2-carboxylic acid ester, tert-butyl C₂₃H₂₆FN₅O₃S 503.55 Ester, pyrazole, fluorophenyl
5-(tert-butoxycarbonyl)-3-fluoro-...thieno[2,3-c]pyrrole-2-carboxylic acid Thieno-pyrrole fused system, Boc-protected C₁₂H₁₄FNO₄S 287.31 Carboxylic acid, fluorine, Boc

Key Observations :

The phenyl group at position 1 (target) may engage in π-π stacking interactions with biological targets, unlike the thioether group in , which could participate in sulfur-mediated binding .

Electronic Effects :

  • Thiophene-containing analogs (e.g., ) introduce aromatic sulfur, altering electron density and redox properties compared to the phenyl-substituted target compound.
  • Fluorine substitution (e.g., ) increases electronegativity and metabolic stability, a feature absent in the target compound .

Functional Group Reactivity :

  • The carboxylic acid in the target compound is deprotonated at physiological pH, enabling salt formation or coordination chemistry. In contrast, ester derivatives (e.g., ) are neutral and hydrolytically labile .

Table 2: Comparative Physicochemical Data

Property Target Compound 5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid
Molecular Weight 257.33 (calculated) 255.38 217.22
Solubility (Predicted) Low (lipophilic groups) Moderate (thioether enhances polarity) Moderate (thiophene increases planarity)
Synthetic Route Likely Suzuki coupling Palladium-catalyzed cross-coupling (e.g., ) Boronic acid coupling (similar to )

Key Findings :

  • Synthetic Accessibility : The target compound may be synthesized via Suzuki-Miyaura cross-coupling, analogous to methods described for intermediates in , using phenylboronic acid derivatives.
  • Stability : The absence of protecting groups (e.g., Boc in ) in the target compound simplifies storage but increases susceptibility to decarboxylation under thermal stress .

Biological Activity

5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H23NO2\text{C}_{18}\text{H}_{23}\text{NO}_2

This compound features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a phenyl group, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route often utilizes starting materials that are readily available in the chemical market, ensuring feasibility for large-scale production.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical for bacterial growth and proliferation.
  • Receptor Modulation : The presence of bulky substituents like tert-butyl may enhance binding affinity to specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against several bacterial strains, yielding promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound. The findings suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound appears to disrupt normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to cancer cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrrole compounds, including this compound. The study found that modifications at the carboxylic acid position significantly enhanced antimicrobial activity against resistant strains .
  • Anticancer Research :
    Another investigation focused on the anticancer properties of this compound demonstrated that it effectively inhibited proliferation in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrole-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, catalytic coupling, and functional group protection/deprotection. For example:

  • Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic substituents, as seen in analogous pyrazole-carboxylic acid syntheses .
  • Step 2 : Cyclization using tert-butyloxycarbonyl (Boc) protection to stabilize intermediates .
  • Step 3 : Acidic hydrolysis (e.g., HCl/water at 93–96°C) to deprotect and generate the carboxylic acid moiety .

Q. Key Considerations :

  • Catalyst selection (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) impacts coupling efficiency .
  • Temperature control (40–100°C for coupling; 93–96°C for hydrolysis) minimizes side reactions .

Q. Example Reaction Optimization Table :

StepCatalyst/ReagentTemperature (°C)Yield (%)Reference
1Pd(OAc)₂, XPhos40–10060–75
2Boc₂O20–5085
3HCl/water93–9690

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C5, phenyl at N1) .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrrole ring vibrations .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group and phenyl ring orientation, as demonstrated for tert-butyl-piperazine derivatives .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with computational predictions (DFT) to validate assignments.
  • Use crystallographic data (e.g., C–C bond lengths < 1.5 Å) to confirm structural integrity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Eye protection: EN 166-certified goggles/face shield .
    • Gloves: Nitrile gloves (tested for chemical permeation) .
  • Engineering Controls : Fume hoods for weighing/reacting volatile intermediates .
  • First Aid : Immediate rinsing with water for eye/skin contact; consult poison control for ingestion .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic efficiency for its synthesis?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Pd-catalyzed coupling vs. cyclization) .
  • Isotope Labeling : Use deuterated tert-butyl groups to study steric effects on reaction pathways.
  • Computational Modeling : Density Functional Theory (DFT) to compare transition-state energies for competing mechanisms .

Case Study : In tert-butyl-XPhos ligand systems, electron-deficient aryl halides show faster oxidative addition, explaining yield variations in substituted pyrroles .

Q. How can computational modeling predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) using crystallographic data .
  • Docking Studies : Compare the tert-butyl group’s hydrophobic interactions with phenyl rings in related inhibitors .
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate solubility and metabolic stability.

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays.

Q. What strategies address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Controlled Stability Studies :
    • pH-dependent stability: Test solubility in buffered solutions (pH 1–10) .
    • Thermal analysis (DSC/TGA) to identify decomposition thresholds .
  • Advanced Analytical Techniques :
    • LC-MS to detect degradation products under stress conditions (e.g., UV light, oxidation) .
    • Solid-state NMR to assess crystallinity vs. amorphous content.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid

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